molecular formula C9H9NO2 B6333549 Methyl 2-ethenylpyridine-4-carboxylate CAS No. 99357-76-3

Methyl 2-ethenylpyridine-4-carboxylate

Cat. No.: B6333549
CAS No.: 99357-76-3
M. Wt: 163.17 g/mol
InChI Key: WNSKIJAFKRRAAB-UHFFFAOYSA-N
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Description

Methyl 2-ethenylpyridine-4-carboxylate is a pyridine derivative characterized by a methyl ester group at the 4-position and an ethenyl (vinyl) substituent at the 2-position of the pyridine ring. The ethenyl group offers reactivity for polymerization or addition reactions, while the ester moiety enhances solubility and facilitates further derivatization.

Properties

IUPAC Name

methyl 2-ethenylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSKIJAFKRRAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethenylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethenylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-ethenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Hydroxypyrimidine-4-Carboxylate

  • Structure : Features a pyrimidine ring with a hydroxyl group at position 2 and an ethyl ester at position 4 .
  • Key Differences :
    • The pyrimidine ring (vs. pyridine) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.
    • The hydroxyl group increases polarity and acidity compared to the ethenyl group in methyl 2-ethenylpyridine-4-carboxylate.
  • Applications : Used in medicinal chemistry for heterocyclic scaffold synthesis .

Ethyl 2-Chloro-6-Methylpyridine-4-Carboxylate

  • Structure : Contains a chloro substituent at position 2 and a methyl group at position 6 on the pyridine ring, with an ethyl ester at position 4 .
  • Key Differences :
    • The chloro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the ethenyl group in the target compound may favor addition or polymerization.
    • The methyl group at position 6 introduces steric hindrance absent in this compound.
  • Applications : Intermediate in agrochemicals and pharmaceuticals due to its halogenated pyridine core .

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a fused tricyclic framework, distinct from the pyridine-based structure of the target compound .
  • Key Differences: The bulky diterpene backbone reduces solubility in polar solvents compared to aromatic pyridine esters. The ester group in diterpenoids is typically less reactive due to steric shielding by the hydrocarbon skeleton.
  • Applications : Studied for antimicrobial and anti-inflammatory properties .

Methyl Palmitate

  • Structure : A straight-chain fatty acid methyl ester (C16:0) .
  • Key Differences :
    • Lacks aromaticity, resulting in lower thermal stability and distinct spectroscopic signatures (e.g., NMR, FTIR).
    • The saturated alkyl chain confers hydrophobicity, contrasting with the polarizable pyridine ring in this compound.
  • Applications : Biofuel additive and surfactant precursor .

Structural and Reactivity Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Core Structure Key Substituents Reactivity Highlights Applications
This compound Pyridine 2-ethenyl, 4-methyl ester Ethenyl: addition/polymerization; ester: hydrolysis/transesterification Polymer precursors, ligand synthesis
Ethyl 2-hydroxypyrimidine-4-carboxylate Pyrimidine 2-hydroxy, 4-ethyl ester Hydroxyl: hydrogen bonding; ester: stable to hydrolysis Medicinal chemistry scaffolds
Ethyl 2-chloro-6-methylpyridine-4-carboxylate Pyridine 2-chloro, 6-methyl, 4-ethyl ester Chloro: nucleophilic substitution; methyl: steric effects Agrochemical intermediates
Sandaracopimaric acid methyl ester Diterpenoid Tricyclic hydrocarbon, methyl ester Ester: low reactivity; diterpene: bioactive backbone Antimicrobial agents
Methyl palmitate Fatty acid C16 alkyl, methyl ester Ester: biodiesel compatibility; alkyl: hydrophobicity Biofuels, surfactants

Research Findings and Implications

  • Synthetic Utility : The ethenyl group’s reactivity may enable copolymerization with styrene or acrylates, contrasting with halogenated analogues (e.g., ethyl 2-chloro-6-methylpyridine-4-carboxylate), which are more suited for cross-coupling reactions .

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